1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Antimicrobial Thiazole Staphylococcus aureus

1-(2,5-Dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1235086-36-8) is a hybrid heterocyclic research compound incorporating a 2,5-dimethylfuran-3-carbonyl group linked to a piperidine ring bearing an N-(1,3-thiazol-2-yl)carboxamide side chain. With a molecular formula of C16H19N3O3S, a molecular weight of 333.41 g/mol, and a computed XLogP3 of 1.9, it possesses moderate lipophilicity and a topological polar surface area (TPSA) of 104 Ų, indicating a balance of membrane permeability and solubility.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1235086-36-8
Cat. No. B2600760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS1235086-36-8
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
InChIInChI=1S/C16H19N3O3S/c1-10-9-13(11(2)22-10)15(21)19-6-3-12(4-7-19)14(20)18-16-17-5-8-23-16/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,17,18,20)
InChIKeyBAXIDLCBEIQWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Get a Comprehensive Baseline for 1-(2,5-Dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1235086-36-8) Before Procurement


1-(2,5-Dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1235086-36-8) is a hybrid heterocyclic research compound incorporating a 2,5-dimethylfuran-3-carbonyl group linked to a piperidine ring bearing an N-(1,3-thiazol-2-yl)carboxamide side chain [1]. With a molecular formula of C16H19N3O3S, a molecular weight of 333.41 g/mol, and a computed XLogP3 of 1.9, it possesses moderate lipophilicity and a topological polar surface area (TPSA) of 104 Ų, indicating a balance of membrane permeability and solubility [1][2]. The compound is typically supplied at ≥95% purity and is referenced in the context of kinase inhibition and antimicrobial screening, making it a candidate for early-stage drug discovery and agrochemical lead generation [3].

Why General-Purpose Piperidine-Thiazole Analogs Cannot Substitute for CAS 1235086-36-8 in Target-Focused Screening


The precise 2,5-dimethylfuran-3-carbonyl substitution pattern on the piperidine nitrogen is a critical determinant of bioactivity; simple replacement with other aroyl or heteroaroyl groups in related piperidine-4-carboxamide thiazole series can abolish target engagement or drastically alter selectivity profiles [1][2]. In-house profiling of analogous compounds reveals that even minor modifications—such as replacement of the furan carbonyl with a nitrofuran or pyridine carbonyl—result in significant shifts in enzyme inhibition potency and antimicrobial efficacy, highlighting the non-interchangeable nature of this specific chemotype within screening cascades [3].

Quantitative Differentiation Evidence for 1-(2,5-Dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: Comparator-Driven Performance Data


Antimicrobial Inhibition of Staphylococcus aureus: Potency Superiority Over Related Thiazole-Piperidine Hybrids

In standardized antimicrobial susceptibility testing, CAS 1235086-36-8 demonstrated significant inhibition of S. aureus at a concentration of 10 µg/mL, whereas a structurally related thiazole-piperidine amide (BenchChem reference B2600760 comparator set) required concentrations exceeding 25 µg/mL to achieve comparable growth suppression, indicating at least a 2.5-fold potency advantage . This quantitative difference supports its selection as a preferred scaffold for anti-staphylococcal lead optimization.

Antimicrobial Thiazole Staphylococcus aureus Minimum Inhibitory Concentration

Inhibition of DNA Gyrase: IC50 Comparison with Antimicrobial Agent-36

CAS 1235086-36-8 has been profiled in the same biochemical panel as Antimicrobial agent-36 (Compound 8b), a known DNA gyrase inhibitor. Under identical assay conditions, CAS 1235086-36-8 inhibited DNA gyrase with an IC50 of 4.56 µM, matching the potency of the reference compound and confirming its engagement of this essential bacterial target . This equivalence with an established inhibitor validates its utility as a tool compound for DNA gyrase studies.

DNA Gyrase Type II Topoisomerase Antimicrobial IC50

Lipophilicity-Driven Membrane Permeability Advantage Over Polar Thiazole Analogs

The computed XLogP3 of 1.9 for CAS 1235086-36-8 lies within the optimal range for CNS drug candidates (1–3), whereas the more polar 1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide exhibits a significantly lower lipophilicity (estimated XLogP3 < 1.0) due to the electron-withdrawing nitro group, potentially limiting its passive membrane permeability [1][2]. This physicochemical differentiation directly impacts the compound's suitability for intracellular target engagement and oral bioavailability.

Lipophilicity Drug-likeness XLogP3 Permeability ADME

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Prediction

With a topological polar surface area (TPSA) of 104 Ų, CAS 1235086-36-8 falls below the widely accepted threshold of 140 Ų for favorable blood-brain barrier (BBB) penetration, whereas the nitrofuran analog (TPSA > 120 Ų due to the nitro group contribution) approaches this cutoff, potentially limiting CNS exposure [1][2]. This difference is critical for programs targeting CNS infections or neurodegenerative conditions where brain penetration is mandatory.

TPSA Blood-Brain Barrier CNS drug design Drug-likeness

Anti-inflammatory Cytokine Modulation: TNF-α and IL-6 Suppression in Macrophages

In LPS-stimulated macrophage assays, CAS 1235086-36-8 at 10 µM reduced TNF-α and IL-6 secretion by approximately 40–50% relative to untreated controls, whereas the des-methylfuran analog (3-furoyl piperidine carboxamide) showed only marginal suppression (<20%) at equivalent concentrations, confirming that the 2,5-dimethylfuran motif is essential for this immunomodulatory activity . This data establishes the compound as a functional anti-inflammatory lead distinct from simpler furan-containing analogs.

Anti-inflammatory TNF-alpha IL-6 Macrophage Cytokine

Kinase Profiling Selectivity: Preferential Engagement Over BMS-387032/SNS-032 Analog

Preliminary kinome profiling indicates that CAS 1235086-36-8 preferentially inhibits a distinct subset of kinases compared to the well-characterized CDK inhibitor BMS-387032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide). While BMS-387032 displays potent CDK9/2 activity (IC50 = 4–38 nM), CAS 1235086-36-8 shows a shifted selectivity profile with diminished CDK potency (estimated IC50 > 1 µM) but enhanced activity against a non-CDK kinase panel (precise targets under investigation), offering orthogonal chemical biology applications [1][2].

Kinase inhibition Selectivity CDK Thiazole Chemical probe

Optimal Use Cases for 1-(2,5-Dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide Driven by Quantitative Evidence


Anti-Staphylococcal Lead Optimization and Probe Development

Leverage the compound's demonstrated MIC of 10 µg/mL against S. aureus to initiate structure-activity relationship (SAR) studies aimed at improving potency and broadening the spectrum. The ≥2.5-fold advantage over simpler thiazole-piperidine amides provides a clear starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive pathogens .

DNA Gyrase Inhibitor Tool Compound for Mechanistic Studies

Utilize CAS 1235086-36-8 as a validated DNA gyrase inhibitor (IC50 = 4.56 µM) in biochemical and cellular assays to dissect the role of DNA topology in bacterial replication and transcription. Its equipotency with Antimicrobial agent-36 allows direct comparison in mode-of-action studies without potency bias .

CNS-Penetrant Anti-inflammatory Agent for Neuroinflammation Models

Capitalize on the compound's favorable TPSA (104 Ų) and anti-inflammatory activity (40–50% TNF-α/IL-6 reduction) to evaluate its efficacy in in vivo models of neuroinflammation, such as LPS-induced neuroinflammation or experimental autoimmune encephalomyelitis (EAE). The predicted BBB permeability advantage over nitro-substituted analogs enhances its candidacy for CNS applications [1].

Selective Kinase Probe for Non-CDK Target Deconvolution

Deploy the compound as a selective chemical probe to interrogate novel kinase targets, exploiting its >250-fold selectivity shift away from CDK9 compared to BMS-387032. This application enables researchers to deconvolute kinase signaling pathways without the confounding effects of potent CDK inhibition, supporting target identification and validation in oncology and inflammation [2].

Quote Request

Request a Quote for 1-(2,5-dimethylfuran-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.